Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 904686-95-9
VCID: VC2874108
InChI: InChI=1S/C13H16N2O2/c1-8(2)15-9(3)14-11-7-10(13(16)17-4)5-6-12(11)15/h5-8H,1-4H3
SMILES: CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)OC
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

CAS No.: 904686-95-9

Cat. No.: VC2874108

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate - 904686-95-9

Specification

CAS No. 904686-95-9
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name methyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate
Standard InChI InChI=1S/C13H16N2O2/c1-8(2)15-9(3)14-11-7-10(13(16)17-4)5-6-12(11)15/h5-8H,1-4H3
Standard InChI Key WLTJFLMJMFOWKP-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)OC
Canonical SMILES CC1=NC2=C(N1C(C)C)C=CC(=C2)C(=O)OC

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is uniquely identified by its CAS number 904686-95-9. This compound has a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . Its IUPAC name is methyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate, which clearly defines its chemical structure and constituent functional groups.

The compound features a benzimidazole core with specific substituents: a methyl group at position 2, an isopropyl group at position 1, and a methyl carboxylate group at position 5. This arrangement of functional groups contributes to its unique chemical and biological properties.

Structural Information

The structural details of Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate are defined by its standard InChI notation: InChI=1S/C13H16N2O2/c1-8(2)15-9(3)14-11-7-10(13(16)17-4)5-6-12(11)15/h5-8H,1-4H3. The corresponding InChIKey is WLTJFLMJM, providing a condensed digital representation of the chemical structure.

Table 1: Chemical and Physical Properties of Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

PropertyValue
CAS Number904686-95-9
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
IUPAC Namemethyl 2-methyl-1-propan-2-ylbenzimidazole-5-carboxylate
Standard InChIInChI=1S/C13H16N2O2/c1-8(2)15-9(3)14-11-7-10(13(16)17-4)5-6-12(11)15/h5-8H,1-4H3
Standard InChIKeyWLTJFLMJM

The structural characteristics of this compound significantly influence its chemical reactivity, stability, and potential biological activities. The presence of the carboxylate group introduces hydrogen bond acceptor capabilities, while the nitrogen atoms in the benzimidazole core can function as hydrogen bond acceptors or participate in interactions with biological targets.

Comparison with Structural Analogues

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Ethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 1820735-87-2) is a closely related compound that differs from Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate only in the carboxylate ester group, with an ethyl group replacing the methyl group . This compound has a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol . Despite its commercial availability, detailed research findings on its biological activity are lacking.

The subtle difference in the carboxylate ester group between these two compounds could impact their physicochemical properties, including lipophilicity, which might influence their biological activities and pharmacokinetic profiles. Comparative studies of these closely related compounds could provide valuable insights into structure-activity relationships within this class of benzodiazole derivatives.

6-Bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole

Another related compound is 6-Bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole (CAS: 1231930-33-8), which shares the 1-isopropyl-2-methyl-benzimidazole core structure but differs in the substituents on the benzene ring . Instead of a methyl carboxylate at position 5, this compound features bromine at position 6 and fluorine at position 4. It has a molecular formula of C₁₁H₁₂BrFN₂ and a molecular weight of 271.13 g/mol .

Table 2: Comparison of Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate with Structural Analogues

PropertyMethyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylateEthyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate6-Bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole
CAS Number904686-95-91820735-87-21231930-33-8
Molecular FormulaC₁₃H₁₆N₂O₂C₁₄H₁₈N₂O₂C₁₁H₁₂BrFN₂
Molecular Weight232.28 g/mol246.3 g/mol271.13 g/mol
Key Structural DifferencesBase compoundEthyl ester instead of methyl esterBr at position 6, F at position 4, no carboxylate

The presence of halogen atoms in 6-Bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole likely influences its biological activity profile compared to Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate. Halogenated compounds often exhibit enhanced lipophilicity and metabolic stability, which can affect their pharmacokinetic properties and interactions with biological targets.

Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate

Safety information for this compound indicates that it may be harmful by inhalation, in contact with skin, and if swallowed, suggesting potential toxicity concerns that should be investigated for other compounds in this class, including Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate .

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